N-[ethyl(methyl)oxo-lambda6-sulfanylidene]-4-fluorobenzamide
Description
N-[ethyl(methyl)oxo-lambda6-sulfanylidene]-4-fluorobenzamide is a synthetic organic compound with a unique structure that includes a fluorobenzamide moiety
Properties
Molecular Formula |
C10H12FNO2S |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
N-(ethyl-methyl-oxo-λ6-sulfanylidene)-4-fluorobenzamide |
InChI |
InChI=1S/C10H12FNO2S/c1-3-15(2,14)12-10(13)8-4-6-9(11)7-5-8/h4-7H,3H2,1-2H3 |
InChI Key |
FNTBXZWGNAQEJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=NC(=O)C1=CC=C(C=C1)F)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[ethyl(methyl)oxo-lambda6-sulfanylidene]-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with ethyl(methyl)oxo-lambda6-sulfanyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and consistent production of the compound in large quantities. The use of automated systems and advanced purification techniques ensures the high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[ethyl(methyl)oxo-lambda6-sulfanylidene]-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorine atom on the benzamide ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[ethyl(methyl)oxo-lambda6-sulfanylidene]-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[ethyl(methyl)oxo-lambda6-sulfanylidene]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide
- ethyl 2-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}-1,3-thiazole-4-carboxylate hydrobromide
Uniqueness
N-[ethyl(methyl)oxo-lambda6-sulfanylidene]-4-fluorobenzamide is unique due to the presence of the fluorine atom on the benzamide ring, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
